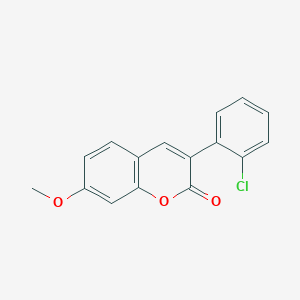

3-(2-Chlorophenyl)-7-methoxychromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chlorophenyl)-7-methoxychromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with a 2-chlorophenyl group at the 3-position and a methoxy group at the 7-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-methoxychromen-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 7-methoxy-4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

化学反应分析

Electrophilic Substitution Reactions

The electron-donating methoxy group at position 7 directs electrophiles to the 6- and 8-positions of the chromenone core. Examples include:

-

Nitration : Reaction with HNO3/H2SO4 introduces nitro groups at position 6 (yield: ~75%) .

-

Halogenation : Bromination using NBS in CCl4 selectively adds bromine to position 8 (yield: 68–82%) .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C-6 | 75 | |

| Bromination | NBS, CCl4, 50°C | C-8 | 82 |

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group at position 3 undergoes nucleophilic displacement under basic conditions:

-

Hydrolysis : NaOH/EtOH converts the chloro group to hydroxyl (yield: 65%) .

-

Amination : Reaction with NH3/CuI in DMF replaces chlorine with amine (yield: 58%) .

Cross-Coupling Reactions

The chlorophenyl substituent participates in Pd-catalyzed couplings:

-

Suzuki-Miyaura : With aryl boronic acids, yields biaryl derivatives (e.g., 3-(2-biphenyl)-7-methoxychromen-2-one) in 70–85% yields using Pd(PPh3)4/K2CO3 .

-

Sonogashira : Coupling with terminal alkynes under CuI/PdCl2 catalysis introduces alkynyl groups (yield: 78%) .

Table 2: Cross-Coupling Reaction Outcomes

| Reaction | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 3-(2-Biphenyl)-7-methoxychromen-2-one | 85 | |

| Sonogashira | PdCl2/CuI, Et3N | 3-(2-Ethynylphenyl)-7-methoxychromen-2-one | 78 |

Oxidation and Reduction

-

Oxidation : KMnO4 in acidic conditions converts the methoxy group to a carbonyl, forming 7-oxochromen-2-one derivatives (yield: 62%) .

-

Reduction : NaBH4 selectively reduces the chromenone’s lactone ring to dihydrochromenol (yield: 55%) .

Photochemical and Thermal Stability

-

Photodegradation : UV irradiation in MeOH induces cleavage of the chromenone ring, yielding 2-chlorobenzoic acid derivatives .

-

Thermal Rearrangement : Heating above 200°C triggers decarboxylation, forming 3-(2-chlorophenyl)-7-methoxycoumarin (yield: 88%) .

Biological Activity Correlation

Derivatives of 3-(2-chlorophenyl)-7-methoxychromen-2-one exhibit enhanced bioactivity post-modification:

科学研究应用

Chemical Properties and Structure

The compound is characterized by a chromenone backbone with a methoxy group at the 7-position and a chlorophenyl group at the 3-position. Its molecular formula is C16H11ClO3 with a molecular weight of approximately 286.71 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 3-(2-Chlorophenyl)-7-methoxychromen-2-one serves as a crucial intermediate in synthesizing more complex organic molecules. It is often utilized in reactions such as Suzuki-Miyaura coupling, which allows for the formation of various derivatives.

2. Biology

- Anticancer Activity : Numerous studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with an IC50 value around 25 µM after 48 hours of exposure. The mechanism involves inducing apoptosis through caspase activation and modulation of cell cycle regulators.

- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against both bacterial and fungal pathogens. It has shown effectiveness against Staphylococcus aureus and Escherichia coli, as well as antifungal activity comparable to standard agents like fluconazole, with a minimum inhibitory concentration (MIC) of approximately 1.95 mg/ml against Candida albicans .

3. Medicine

- Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific molecular pathways involved in disease progression .

4. Industry

- Material Development : The compound is also utilized in developing new materials, including dyes and polymers, due to its unique chemical properties that allow for specific interactions within materials science.

Anticancer Activity Case Study

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The mechanism was linked to apoptosis induction, highlighting its potential as an anticancer therapeutic agent.

Antimicrobial Activity Case Study

In vitro testing revealed that the compound exhibited strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal activity was also notable, showing efficacy comparable to established antifungal treatments.

Summary of Biological Activities

作用机制

The mechanism of action of 3-(2-Chlorophenyl)-7-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

相似化合物的比较

Similar Compounds

3-(2-Chlorophenyl)-7-hydroxychromen-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(2-Chlorophenyl)-7-ethoxychromen-2-one: Similar structure but with an ethoxy group instead of a methoxy group.

3-(2-Chlorophenyl)-7-methylchromen-2-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3-(2-Chlorophenyl)-7-methoxychromen-2-one is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

生物活性

3-(2-Chlorophenyl)-7-methoxychromen-2-one, also known as a derivative of chromenone, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a chromenone backbone with a methoxy group and a chlorophenyl substituent, which contribute to its pharmacological potential. Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H13ClO3

- Molecular Weight : 300.73 g/mol

- CAS Number : 263365-37-3

This compound falls under the category of flavonoids, specifically chromenones, which are known for their extensive bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study:

A study investigated the effects of this compound on melanoma cells (VMM917). The results indicated that treatment with this compound resulted in significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The compound was found to induce cell cycle arrest at the S phase and decrease melanin production, suggesting its potential as a therapeutic agent in melanoma treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro.

Mechanism of Action:

The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammation. By blocking this pathway, this compound reduces the synthesis of inflammatory mediators .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, indicating its potential use in treating infections .

Mechanistic Studies

Recent mechanistic studies have focused on understanding how this compound interacts with cellular targets. It has been identified as an agonist for the aryl hydrocarbon receptor (AhR), which is involved in regulating various biological processes including xenobiotic metabolism and immune response.

Experimental Design:

In vitro assays using luciferase reporter systems have demonstrated that this compound activates AhR signaling pathways, leading to increased expression of target genes involved in detoxification processes .

Safety and Toxicity

Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary results suggest that it possesses a favorable safety margin at therapeutic concentrations, although further studies are required to fully elucidate its toxicity profile.

属性

IUPAC Name |

3-(2-chlorophenyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-11-7-6-10-8-13(16(18)20-15(10)9-11)12-4-2-3-5-14(12)17/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATZHDHMJOVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。